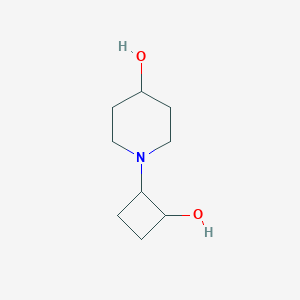

1-(2-Hydroxycyclobutyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(2-hydroxycyclobutyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKSQDLXYUKFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2CCC(CC2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxycyclobutyl)piperidin-4-ol involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . The synthetic route typically involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination reactions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Hydroxycyclobutyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the hydroxyl group, using reagents like alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(2-Hydroxycyclobutyl)piperidin-4-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxycyclobutyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .

Comparison with Similar Compounds

Comparative Analysis of Piperidin-4-ol Derivatives

The following table summarizes key piperidin-4-ol analogs, their structural features, biological activities, and research findings:

Structural and Functional Insights

Impact of Substituent Position and Size

- SK1 Selectivity : RB-005 (4-OH) exhibits 15-fold SK1 selectivity, while RB-019 (3-OH) shows reduced selectivity (6.1-fold). This highlights the critical role of hydroxyl group positioning in enzyme binding .

- Aromatic vs. Aliphatic Substituents : PIPD1’s 4-chloro-3-(trifluoromethyl)phenyl group enhances anti-tubercular activity, likely through hydrophobic interactions with MmpL3 . In contrast, P4MP4’s piperidinylmethyl group enables bacterial adhesion inhibition via undefined allosteric effects .

Brain Penetrance and Drug Design

- Z3777013540, a pyrimidinyl-substituted derivative, demonstrates favorable CNS MPO scores comparable to CBD-2115, suggesting utility in neurodegenerative disease imaging .

Case Studies in Optimization

Anti-Tubercular Agents

PIPD1’s trifluoromethyl group improves lipophilicity and target engagement, but its exact mechanism against M. tuberculosis remains under investigation. Analogs with bulkier substituents may enhance potency .

Phenothiazine-like Activity

P4MP4 mimics phenothiazines in disrupting bacterial adhesion but achieves this through a structurally distinct scaffold, offering a novel route for antibiotic development .

Biological Activity

1-(2-Hydroxycyclobutyl)piperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a hydroxyl group attached to a cyclobutane moiety, which influences its reactivity and interaction with biological targets. Research indicates that it may act as a chemokine receptor antagonist, among other activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features:

- A six-membered piperidine ring.

- A hydroxyl group (-OH) that enhances its solubility and reactivity.

- A cyclobutane moiety that contributes to its conformational flexibility.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to function as a chemokine receptor antagonist , which may play a role in modulating immune responses and inflammation. The precise mechanisms are still under investigation but may involve:

- Inhibition of Chemokine Receptors : This action could lead to reduced migration of immune cells, impacting inflammatory responses and potentially offering therapeutic benefits in conditions like autoimmune diseases.

- Impact on Cellular Signaling Pathways : Similar compounds have been shown to interact with various signaling pathways, affecting cellular proliferation and differentiation.

Biological Activity Overview

Research has documented several biological activities associated with this compound, summarized in the following table:

| Activity | Description |

|---|---|

| Chemokine Receptor Antagonism | Inhibits the binding of chemokines to their receptors, potentially reducing inflammation. |

| Antiviral Activity | Exhibits efficacy against certain viral infections, particularly HIV-related studies. |

| Cytotoxic Effects | Demonstrates cytotoxicity against various cancer cell lines in preliminary studies. |

Case Studies and Research Findings

-

Chemokine Receptor Antagonism :

- A study investigating various piperidine derivatives highlighted that this compound effectively inhibited the CCR5 receptor, which is critical for HIV entry into cells. This suggests potential applications in HIV treatment strategies .

- Antiviral Activity :

- Cytotoxicity Studies :

Synthesis and Accessibility

The synthesis of this compound typically involves multi-step organic synthesis routes, including hydrogenation processes using palladium or rhodium catalysts. The complexity of these synthetic pathways can influence the compound's availability for research and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Hydroxycyclobutyl)piperidin-4-ol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Retrosynthetic analysis using databases like Reaxys or PubChem can identify feasible routes, such as cyclobutanol functionalization followed by piperidine ring formation. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF vs. THF), and temperature gradients. Monitoring intermediates via TLC or HPLC ensures stepwise efficiency . For hydroxyl group protection, tert-butyldimethylsilyl (TBS) ethers are stable under basic conditions, while deprotection uses tetrabutylammonium fluoride (TBAF) .

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Use fume hoods for handling due to potential respiratory irritation (H335). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm cyclobutyl and piperidinyl proton environments (e.g., δ 3.5–4.0 ppm for hydroxyl groups).

- FT-IR : Peaks at 3200–3600 cm (O-H stretch) and 1100–1250 cm (C-O bend) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 200.2) and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize the multi-step synthesis of this compound derivatives?

- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- Factors : Catalyst (0.5–1.5 mol%), reaction time (12–24 hrs), solvent (ethanol/water ratio).

- Response Surface Methodology (RSM) models interactions, identifying optimal conditions. ANOVA validates significance (p < 0.05). Pilot-scale trials then validate scalability .

Q. What strategies resolve contradictions in biological activity data of this compound across different in vitro studies?

- Methodological Answer :

- Meta-Analysis : Pool data from studies using standardized assays (e.g., IC values in enzyme inhibition).

- Confounding Variables : Control for cell line variability (HEK-293 vs. HeLa), solvent effects (DMSO concentration), and batch-to-batch compound purity (HPLC ≥98%).

- Dose-Response Curves : Replicate experiments with gradient concentrations (0.1–100 µM) to identify EC consistency .

Q. What methodologies are recommended for studying the compound's interactions with biological targets like enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) using immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Q. How does stereochemistry influence the compound's pharmacological profile, and what analytical methods validate stereoisomeric purity?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min).

- Circular Dichroism (CD) : Peaks at 210–230 nm distinguish R/S configurations.

- Pharmacological Impact : Enantiomers may show 10–100x differences in receptor binding (e.g., σ1 vs. σ2 receptor selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.